

2-(Methylsulfonyl)ethanol chemical structure and properties

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Compound of Interest

Compound Name: 2-(Methylsulfonyl)ethanol

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An In-depth Technical Guide on 2-(Methylsulfonyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **2-(Methylsulfonyl)ethanol**, a versatile organic compound with relevance in synthetic chemistry and pharmaceutical research.

Chemical Identity and Structure

2-(Methylsulfonyl)ethanol, also known as 2-hydroxyethyl methyl sulfone, is an organosulfur compound featuring a methylsulfonyl group attached to an ethanol moiety.^[1] This structure imparts a unique combination of polarity and reactivity, making it a valuable building block in organic synthesis.

Chemical Structure:

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	15205-66-0[2][3]
Molecular Formula	C ₃ H ₈ O ₃ S[2][3]
Molecular Weight	124.16 g/mol [2][3]
IUPAC Name	2-(methylsulfonyl)ethanol[4]
Synonyms	2-Hydroxyethyl methyl sulfone, 2-Methanesulfonylethanol[3][5]
SMILES	CS(=O)(=O)CCO[2]
InChI Key	KFTYFTKODBWKOU-UHFFFAOYSA-N[1]

Physicochemical Properties

2-(Methylsulfonyl)ethanol is typically a white to almost white solid or a clear yellow liquid, depending on the ambient temperature.[1][6] Its physical and chemical properties are summarized in the tables below.

Table 2: Physical Properties

Property	Value	Reference(s)
Physical State	White to almost white solid or clear yellow liquid	[1][7]
Melting Point	31-33 °C	[6][8]
Boiling Point	148-149 °C	[6][8]
Density	1.33 g/cm ³	[6]
Refractive Index	1.478-1.48	[6]
Flash Point	>110 °C (>230 °F)	[1][7]

Table 3: Solubility and Stability

Property	Description	Reference(s)
Water Solubility	Soluble	[6][9]
Solubility in Organic Solvents	Slightly soluble in Chloroform and Ethyl Acetate	[6]
Stability	Stable under normal conditions.	[7]
Incompatible Materials	Strong oxidizing agents.	[7]
Storage	Store in a dry, cool, and well-ventilated place. Keep container tightly closed. Recommended storage at room temperature or between 2°C - 8°C.	[2][7]

Synthesis and Experimental Protocols

2-(Methylsulfonyl)ethanol is typically synthesized by the oxidation of its precursor, 2-(methylthio)ethanol. Several methods can be employed for this transformation, with hydrogen peroxide being a common and effective oxidizing agent.

Experimental Protocol: Synthesis of **2-(Methylsulfonyl)ethanol** via Oxidation of 2-(methylthio)ethanol

This protocol is adapted from general procedures for the oxidation of sulfides to sulfones.

Materials:

- 2-(methylthio)ethanol
- Glacial Acetic Acid
- 30% Hydrogen Peroxide (H₂O₂)
- Sodium bicarbonate (NaHCO₃) solution (saturated)

- Brine (saturated NaCl solution)
- Dichloromethane (CH_2Cl_2)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Separatory funnel
- Rotary evaporator

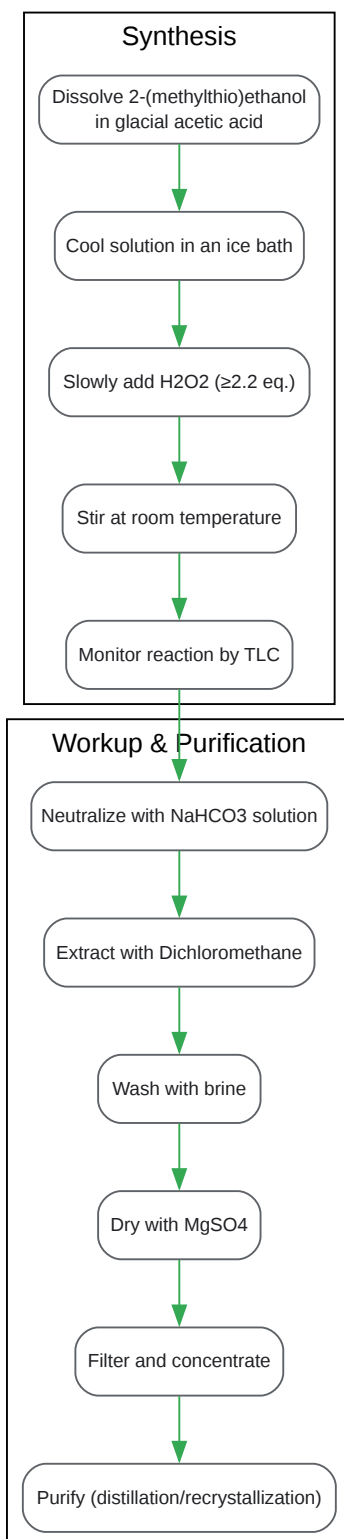
Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(methylthio)ethanol (1 equivalent) in glacial acetic acid.
- Cool the flask in an ice bath.
- Slowly add 30% hydrogen peroxide (at least 2.2 equivalents) to the stirred solution via a dropping funnel, maintaining the temperature below 20-30°C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Once the reaction is complete, carefully neutralize the excess acetic acid and peroxide by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield **2-(Methylsulfonyl)ethanol**. The product can be further purified by distillation or recrystallization if necessary.

Experimental Workflow: Synthesis of **2-(Methylsulfonyl)ethanol**

Workflow for the Synthesis of 2-(Methylsulfonyl)ethanol

[Click to download full resolution via product page](#)Caption: A step-by-step workflow for the synthesis of **2-(Methylsulfonyl)ethanol**.

Applications in Research and Drug Development

2-(Methylsulfonyl)ethanol serves as a versatile reagent in organic synthesis and has applications in pharmaceutical research.

4.1. Organic Synthesis

- **Synthesis of Phenols:** It is used as a reagent in a mild, one-pot procedure for the conversion of electron-deficient aryl fluorides to phenols.^[2] This reaction proceeds via a nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of Phenols from Aryl Fluorides

This protocol is based on the method developed by Rogers and Green.^[2]

Materials:

- Aryl fluoride
- **2-(Methylsulfonyl)ethanol**
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Anhydrous Dimethylformamide (DMF)
- Round-bottom flask
- Magnetic stirrer
- Nitrogen or Argon atmosphere setup
- Syringe and needles
- Silica gel for chromatography

Procedure:

- To a stirring solution of the aryl fluoride (1.0 equivalent) in anhydrous DMF (to make a 0.66 M solution) under an inert atmosphere, add **2-(methylsulfonyl)ethanol** (1.5 equivalents).

- Cool the solution to 0°C using an ice bath.
- Carefully add sodium hydride (3.0 equivalents) portion-wise to the reaction mixture.
- Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
- Upon completion, quench the reaction by carefully adding water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by silica gel chromatography to obtain the corresponding phenol.

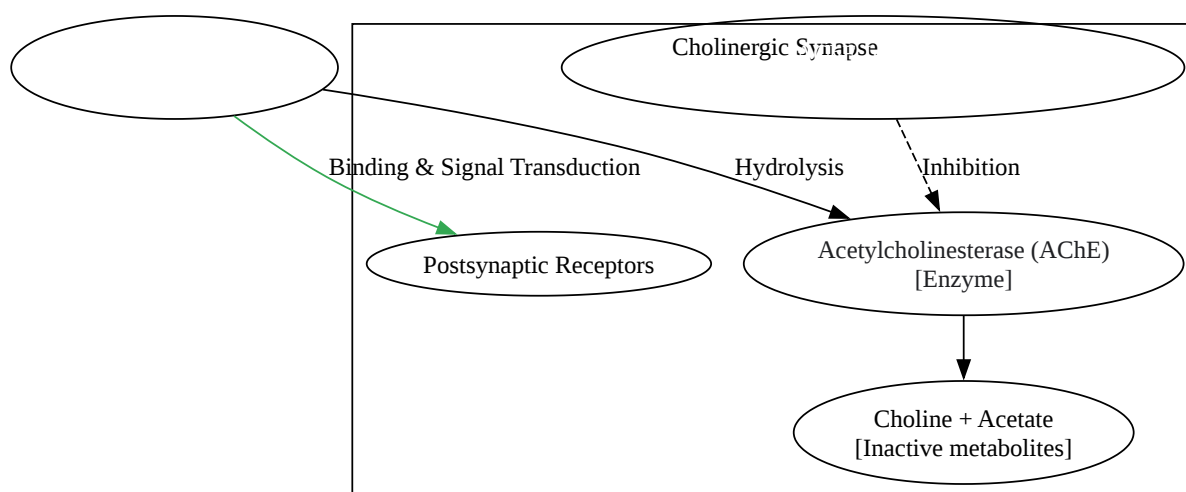
4.2. Pharmaceutical Research

- **Acetylcholinesterase Inhibition Studies:** **2-(Methylsulfonyl)ethanol** has been used in studies investigating inhibitor and substrate interactions with acetylcholinesterase (AChE).[6] The methylsulfonyl group is a key pharmacophore in many bioactive molecules due to its ability to act as a hydrogen bond acceptor and its metabolic stability.[10]
- **Pharmaceutical Intermediates:** It serves as a building block in the synthesis of more complex pharmaceutical compounds.[1]
- **Modified iRNA Agents:** The compound has been employed in the development of modified ribonucleic acid agents.[1]

Mechanism of Action: Acetylcholinesterase Inhibition

While **2-(Methylsulfonyl)ethanol** itself is not a potent drug, its structural motifs are relevant to the design of acetylcholinesterase inhibitors. The inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for diseases such as Alzheimer's disease. Inhibitors prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.

The methylsulfonyl group can participate in hydrogen bonding with amino acid residues in the active site of AChE, contributing to the binding affinity of an inhibitor.



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